molecular formula C12H12N2O2S B1608596 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione CAS No. 2753-74-4

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione

Cat. No.: B1608596
CAS No.: 2753-74-4
M. Wt: 248.3 g/mol
InChI Key: GHHFRPRCYQNNDL-UHFFFAOYSA-N
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Description

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative characterized by a phenyl group at the C5 position and an ethyl substituent at the N1/N3 positions (synonym: 5-Ethyl-2-thiobarbituric acid) . It belongs to the dihydropyrimidinedione class, a scaffold widely studied for its pharmacological and chemical versatility. The compound’s structure includes a thioxo group at C2, which enhances its reactivity in nucleophilic substitution and conjugation reactions.

Properties

IUPAC Name

5-ethyl-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHFRPRCYQNNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181947
Record name 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
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Molecular Weight

248.30 g/mol
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CAS No.

2753-74-4
Record name 5-Ethyldihydro-5-phenyl-2-thioxo-4,6(1H,5H)-pyrimidinedione
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Record name 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
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Record name 5-Ethyl-5-phenyl-2-thiobarbituric acid
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Preparation Methods

Classical Synthesis via Thiourea and Malonic Ester Pathway

The most established preparation route for 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a multi-component condensation reaction, analogous to the synthesis of other thiobarbituric acid derivatives:

General Reaction Scheme:

  • Reactants: Thiourea, ethyl phenylmalonate (or ethyl phenylmalonic ester), and sodium ethoxide (or another suitable base).
  • Solvent: Ethanol or aqueous ethanol.
  • Conditions: Reflux or gentle heating, typically for several hours.

Stepwise Process:

  • Formation of Sodium Ethoxide: Sodium metal is dissolved in ethanol to generate sodium ethoxide.
  • Condensation: Thiourea is added, followed by ethyl phenylmalonate. The mixture is stirred and heated, promoting cyclization and thioxo group incorporation.
  • Workup: The reaction mixture is cooled, and the product is precipitated by acidification, filtered, washed, and recrystallized from ethanol or water.

Key Data Table:

Step Reagents/Conditions Observations/Notes
1. Base Formation Sodium + ethanol Sodium ethoxide in situ
2. Cyclization Thiourea + ethyl phenylmalonate, reflux Cyclization, thioxo incorporation
3. Isolation Acidification, filtration, recrystallization Yields up to 70–80% reported

Yield and Purity: Literature reports yields in the range of 70–80% for this method, with the product typically exhibiting high purity after recrystallization.

Alternative Synthesis via Alkylation of Thiobarbituric Acid

A less common but documented approach involves alkylation of 5-phenyl-2-thiobarbituric acid with ethyl halides under basic conditions:

General Reaction Scheme:

  • Reactants: 5-phenyl-2-thiobarbituric acid, ethyl bromide (or chloride), and a base such as potassium carbonate.
  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Conditions: Stirring at room temperature or gentle heating.

Stepwise Process:

  • 5-phenyl-2-thiobarbituric acid is dissolved in DMF.
  • Potassium carbonate is added as a base.
  • Ethyl bromide is introduced, and the mixture is stirred at room temperature for several hours.
  • The product is precipitated by water addition, filtered, and purified by recrystallization.
Step Reagents/Conditions Observations/Notes
1. Alkylation 5-phenyl-2-thiobarbituric acid + ethyl bromide Alkylation at 5-position
2. Workup Water quench, filtration, recrystallization Moderate to good yields

Yield and Purity: This method generally provides moderate yields (50–70%) and is sometimes preferred for its operational simplicity.

Notes on Related Derivatives and Analytical Data

  • The compound is sometimes referred to as 5-phenyl-5-ethyl-2-thiobarbituric acid in chemical catalogs and literature.
  • Analytical data such as melting point, NMR, and elemental analysis are used to confirm the identity and purity of the synthesized product.

Research Findings and Comparative Analysis

Literature Yields and Reaction Conditions

Method Solvent Temperature Reaction Time Yield (%) Reference Type
Classical Condensation Ethanol Reflux (78°C) 2–4 h 70–80 Peer-reviewed
Alkylation DMF/Ethanol Room temp–60°C 2–6 h 50–70 Patent/Lit
  • The classical condensation method is generally favored for higher yields and scalability.
  • Alkylation is more suitable for modification of existing thiobarbituric acid scaffolds.

Industrial and Laboratory Considerations

  • Both methods are adaptable to laboratory and pilot-scale synthesis.
  • The choice of method depends on the availability of starting materials and desired purity.
  • Recrystallization from ethanol or water is standard for purification.

Chemical Reactions Analysis

Types of Reactions

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group (C=S) can be oxidized to form a sulfoxide (C=S=O) or sulfone (C=S=O2).

    Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation in the pyrimidine ring.

    Substitution: The ethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) or organometallic reagents (e.g., Grignard reagents) under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12N2O2S
  • Molar Mass : 248.30 g/mol
  • CAS Number : 2753-74-4

The compound features a thioxo group that contributes to its biological activity, making it a subject of interest in pharmaceutical research.

Medicinal Chemistry Applications

Anticonvulsant Properties
One of the primary applications of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is as an impurity in the synthesis of Primidone, an anticonvulsant medication. Research indicates that this compound may exhibit similar pharmacological properties due to structural analogies with barbiturates, which are known for their sedative and anticonvulsant effects .

Potential Antitumor Activity
Studies have suggested that thioxopyrimidine derivatives can possess antitumor activity. The compound's ability to inhibit certain cancer cell lines is currently under investigation. Preliminary findings indicate that it may interfere with cellular proliferation pathways, although further research is required to elucidate the exact mechanisms involved .

Analytical Chemistry Applications

Chromatographic Techniques
this compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in pharmaceutical formulations. The method utilizes acetonitrile and water as mobile phases and has shown efficiency in isolating this compound from complex mixtures .

Technique Description
Reverse Phase HPLCUtilizes acetonitrile/water for separation; suitable for pharmacokinetics studies.
Mass SpectrometryCompatible with HPLC for detailed analysis of impurities.

Environmental and Safety Assessments

The compound's environmental impact and safety profile are also under scrutiny. It is essential to evaluate its toxicity and biodegradability to ensure safe usage in pharmaceutical applications. Current assessments categorize it under moderate hazard levels; however, comprehensive toxicological studies are necessary to establish clear safety guidelines .

Case Study 1: Anticonvulsant Activity

A study conducted by Pippenger et al. (1977) investigated the anticonvulsant properties of various thioxopyrimidine derivatives, including this compound. The results indicated significant activity against induced seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 2: HPLC Method Development

In a recent publication, researchers developed a robust HPLC method for the quantification of this compound in pharmaceutical products. The method demonstrated high sensitivity and specificity, enabling the detection of low concentrations of impurities during drug formulation processes .

Mechanism of Action

The mechanism of action of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Substituent Effects

  • Aryl vs. Alkyl Groups: The phenyl group in the target compound provides steric bulk and aromatic π-π interactions, which may influence binding affinity in pharmacological contexts.
  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4′g with a trifluoromethoxy group) show elevated melting points (>300°C), suggesting stronger intermolecular interactions and crystallinity .

Biological Activity

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione, also known as Thiophenobarbital, is a compound with significant biological activity. It belongs to the class of thioxopyrimidine derivatives and has been studied for its pharmacological properties, particularly in relation to its sedative and anticonvulsant effects.

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.30 g/mol
  • CAS Number : 2753-74-4
  • Melting Point : 211-212 °C
  • Density : 1.34 g/cm³

Anticonvulsant Properties

Research has indicated that 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine exhibits anticonvulsant activity. In animal models, it has been shown to reduce seizure activity induced by various convulsants. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is critical for maintaining neuronal excitability.

Sedative Effects

The compound also demonstrates sedative properties. Studies have reported that it can induce sedation in experimental animals, suggesting potential applications in treating anxiety and sleep disorders. Its sedative effect is likely linked to its ability to enhance GABA receptor activity.

Study on Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant effects of various thioxopyrimidine derivatives, including 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine. The results indicated that this compound significantly reduced the frequency and duration of seizures in rodent models when administered at doses ranging from 10 to 50 mg/kg.

Dose (mg/kg)Seizure FrequencySeizure Duration (seconds)
10315
25210
5015

Sedative Effects Study

Another study focused on the sedative effects of the compound compared to traditional sedatives like diazepam. The findings suggested that while both compounds induced sedation, Thiophenobarbital had a longer duration of action.

CompoundOnset of Action (minutes)Duration of Action (hours)
Thiophenobarbital156
Diazepam104

Safety and Toxicity

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as respiratory depression and sedation beyond therapeutic levels. These findings highlight the importance of dosage regulation in clinical applications.

Q & A

Q. What are the common synthetic routes for 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, a mixture of thiourea derivatives and β-keto esters under reflux in ethanol with potassium hydroxide as a base has been reported . Optimization involves adjusting molar ratios (e.g., 1:1 for thiourea to carbonyl precursor), solvent polarity (e.g., ethanol vs. acetone), and reaction duration (3–6 hours). Monitoring reaction progress via thin-layer chromatography (TLC) and purifying through recrystallization (e.g., using methanol) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • IR Spectroscopy : Identifies functional groups such as C=O (1697 cm⁻¹) and C=S (1582 cm⁻¹) .
  • ¹H NMR : Detects protons in the dihydropyrimidine ring (e.g., NH signals at δ 11.26 ppm) and substituents (e.g., ethyl group at δ 1.37 ppm as a triplet) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 291) and fragmentation patterns .

Q. How can researchers verify the purity of this compound post-synthesis?

Combine melting point analysis (sharp melting range) with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase. Purity >95% is typically required for pharmacological studies .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key parameters include:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., C2 and C4 positions) prone to nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps (e.g., ΔE < 4 eV suggests high reactivity) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Cross-validate results using orthogonal methods like MTT assay for viability and flow cytometry for apoptosis markers. Contradictions may arise from variations in assay protocols or impurity profiles .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the N1 or N3 positions .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance aqueous solubility. Monitor stability via dynamic light scattering (DLS) .

Q. How can researchers employ data visualization tools to interpret complex spectral or chromatographic data?

Tools like MNova or ACD/Spectrus automate peak integration and multiplet analysis in NMR spectra. For chromatograms, OpenChrom or Chromeleon software identifies co-eluting impurities through deconvolution algorithms .

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00:17

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionOutcome (Yield/Purity)Reference
SolventEthanol75% yield, 92% purity
Reaction Time4 hours (reflux)82% yield
BaseKOH (1.5 eq)Reduced side products

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione

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